molecular formula C7H4ClN3O B11761831 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one

1-Chloropyrido[3,4-d]pyridazin-4(3H)-one

Cat. No.: B11761831
M. Wt: 181.58 g/mol
InChI Key: GWSWZKKINHJXCB-UHFFFAOYSA-N
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Description

1-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that features a pyridazine ring fused to a pyridine ring with a chlorine atom at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction between 3-chloropyridine-2-carboxylic acid and hydrazine hydrate can yield the desired compound through a cyclization process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-Chloropyrido[3,4-d]pyridazin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the biological target involved .

Comparison with Similar Compounds

Biological Activity

1-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine core, which is known for its diverse biological activities. The presence of the chlorine atom and the pyridine ring contributes to its unique reactivity and interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrido[3,4-d]pyridazin-4(3H)-one exhibit significant anti-inflammatory properties. For instance, compounds designed around this scaffold showed promising inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. The selectivity of these compounds for COX-2 over COX-1 suggests a potential for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam .

Table 1: COX Inhibition Data

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Ratio
This compound0.52.04.0
Meloxicam0.62.54.17

2. Antioxidant Activity

In vitro evaluations have indicated that this compound derivatives can reduce oxidative stress by decreasing levels of reactive oxygen and nitrogen species (RONS). This property is particularly beneficial in conditions characterized by oxidative damage, such as neurodegenerative diseases and cancer .

3. Anticancer Potential

The anticancer activity of pyrido[3,4-d]pyridazin-4(3H)-one derivatives has been assessed against various cancer cell lines. Notably, these compounds demonstrated cytotoxic effects on MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyridazine ring significantly enhance cytotoxicity .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23110
This compoundHeLa12
DoxorubicinMDA-MB-2310.5

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • COX Inhibition : The compound binds selectively to the active site of COX enzymes, mimicking the binding mode of known inhibitors.
  • Antioxidant Mechanism : It potentially modulates intracellular signaling pathways involved in oxidative stress responses.

Case Studies

Several case studies have highlighted the efficacy of pyrido[3,4-d]pyridazin derivatives in preclinical models:

  • Study on Inflammatory Models : A study demonstrated that a derivative significantly reduced inflammation markers in a lipopolysaccharide-induced model in mice.
  • Cytotoxicity Assessment : Another investigation showed that treatment with these compounds led to increased apoptosis in cancer cell lines compared to controls.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

1-chloro-3H-pyrido[3,4-d]pyridazin-4-one

InChI

InChI=1S/C7H4ClN3O/c8-6-4-1-2-9-3-5(4)7(12)11-10-6/h1-3H,(H,11,12)

InChI Key

GWSWZKKINHJXCB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=NNC2=O)Cl

Origin of Product

United States

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